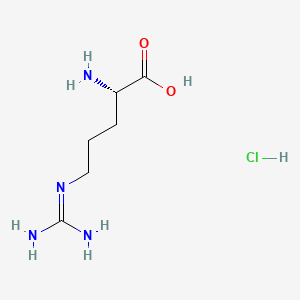

DL-Arginine

Description

DL-Arginine has been reported in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKSFYDXXFIFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022618 | |

| Record name | DL-Arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7200-25-1, 1119-34-2, 74-79-3 | |

| Record name | (±)-Arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7200-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007200251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Detoxargin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | arginine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arginine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL26NTK3EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isolation of DL-Arginine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and subsequent isolation of DL-Arginine, a racemic mixture of the D- and L-enantiomers of the amino acid arginine. This document details established synthesis methodologies, purification protocols, and presents quantitative data in a structured format for ease of comparison.

Introduction

Arginine is a semi-essential amino acid with significant roles in various physiological processes, including the urea cycle, nitric oxide synthesis, and protein synthesis.[1][2] While L-arginine is the naturally occurring enantiomer, the racemic mixture, this compound, is a crucial starting material for the production of D-arginine, which has applications in peptide synthesis and as a chiral building block. This guide focuses on the chemical synthesis of the racemic mixture and its isolation, providing detailed experimental protocols for researchers in the field.

Synthesis of this compound

The chemical synthesis of this compound can be approached through several pathways. The most common methods involve the guanidinylation of ornithine or the Strecker synthesis from a suitable aldehyde precursor.

Guanidinylation of DL-Ornithine

A prevalent method for synthesizing this compound is through the guanidinylation of the δ-amino group of DL-ornithine. This reaction introduces the guanidinium group, which is characteristic of arginine.

A general workflow for this synthesis is depicted below:

Experimental Protocol: Guanidinylation of DL-Ornithine with O-Methylisourea

-

Preparation of DL-Ornithine Solution: Dissolve DL-ornithine hydrochloride in deionized water.

-

pH Adjustment: Adjust the pH of the ornithine solution to approximately 10.5 with a suitable base, such as sodium hydroxide.

-

Addition of Guanidinylating Reagent: Add an aqueous solution of O-methylisourea sulfate to the ornithine solution while maintaining the pH at 10.5 by the continuous addition of sodium hydroxide.

-

Reaction: Stir the mixture at room temperature for a specified period, typically several hours, to allow the reaction to proceed to completion.

-

Acidification: After the reaction, acidify the solution with hydrochloric acid to a pH of approximately 6.

-

Initial Purification: Concentrate the reaction mixture under reduced pressure. The crude this compound can then be precipitated and collected for further purification.

| Parameter | Value | Reference |

| Starting Material | DL-Ornithine Hydrochloride | Customary |

| Reagent | O-Methylisourea sulfate | Customary |

| Reaction pH | 10.5 | Customary |

| Reaction Temperature | Room Temperature | Customary |

| Typical Yield | 70-85% | Estimated |

Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids from an aldehyde, ammonia, and cyanide. For this compound, the synthesis would theoretically start from 4-guanidinobutanal. However, a more practical approach involves a protected form of the guanidino group or a precursor that is later converted to the guanidino group. A variation of this synthesis starts with γ-cyanobutyraldehyde.

The logical steps of the Strecker Synthesis are outlined in the following diagram:

References

The Discovery and Scientific Journey of Arginine: A Technical Guide

An in-depth exploration of the pivotal discoveries, experimental methodologies, and evolving understanding of the multifaceted amino acid, arginine.

Introduction

Arginine, a semi-essential amino acid, stands as a cornerstone of modern biochemistry and physiology. Its journey from a crystalline isolate from lupin seedlings to a key molecule in vital signaling pathways has been marked by meticulous research and groundbreaking discoveries. This technical guide provides a comprehensive overview of the history of arginine, detailing the seminal experiments that unveiled its structure, its central role in the urea cycle, and its function as the precursor to the critical signaling molecule, nitric oxide. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the experimental foundations of our current understanding of arginine.

The Dawn of Discovery: Isolation and Structural Elucidation

The story of arginine begins in the late 19th century with the pioneering work of German chemist Ernst Schulze and his assistant Ernst Steiger.

Initial Isolation from Lupin Seedlings (1886)

In 1886, Schulze and Steiger first isolated arginine from yellow lupin (Lupinus luteus) seedlings.[1][2] They named it from the Greek word "árgyros" (ἄργυρος), meaning "silver," due to the characteristic silver-white appearance of its nitrate crystals.[1][3]

-

Extraction: Germinated lupin seedlings were likely macerated and extracted with water or a dilute acid to solubilize amino acids and other small molecules.

-

Clarification: The resulting extract would have been filtered to remove insoluble plant material.

-

Precipitation of Proteins: Proteins in the extract were likely precipitated by adding agents such as lead acetate or by heating, followed by filtration.

-

Removal of Other Substances: The clarified, protein-free extract would then be treated to remove other compounds. Phosphotungstic acid was a common reagent used to precipitate basic substances like arginine.

-

Decomposition of the Precipitate: The phosphotungstate precipitate containing arginine was then likely decomposed, for example, by treatment with barium hydroxide, to release the free arginine.

-

Crystallization: The solution containing free arginine was then carefully concentrated, and arginine was crystallized, often as a salt to improve crystal formation and purity. Schulze and Steiger specifically noted the silver-white crystals of arginine nitrate.[1]

Unraveling the Molecular Architecture (1897-1910)

The determination of arginine's chemical structure was a collaborative effort that spanned over a decade. In 1897, Ernst Schulze, this time with Ernst Winterstein, proposed the correct structure of arginine.[1] They further supported their hypothesis in 1899 by synthesizing arginine from ornithine and cyanamide.[1] However, some ambiguity remained in the scientific community until 1910, when Danish chemist Søren Peter Lauritz Sørensen achieved an unambiguous synthesis of arginine, definitively confirming its structure.[1][3]

This early synthesis would have been a significant step in confirming the proposed structure. The likely reaction scheme is as follows:

-

Reaction Setup: Ornithine, an amino acid with a terminal amino group on its side chain, was reacted with cyanamide (H₂NCN) in an aqueous solution.

-

Reaction Conditions: The reaction was likely carried out under controlled pH and temperature to facilitate the addition of the cyanamide to the δ-amino group of ornithine, forming the guanidinium group of arginine.

-

Isolation and Purification: The resulting arginine was then isolated from the reaction mixture and purified, likely through crystallization of one of its salts.

Arginine's Central Role in Metabolism: The Urea Cycle

The 1930s marked a paradigm shift in the understanding of metabolic pathways, with the elucidation of the first metabolic cycle by Hans Krebs and his medical student Kurt Henseleit in 1932.[3][4][5][6][7] Their work revealed the critical role of arginine in the detoxification of ammonia in the liver through the production of urea.[4][8]

The Krebs-Henseleit Cycle (1932)

Krebs and Henseleit's experiments using liver slices demonstrated that the rate of urea synthesis from ammonia was significantly increased by the addition of small amounts of ornithine, citrulline, and arginine.[4] They astutely observed that ornithine acted in a catalytic manner, being regenerated at the end of the cycle.[4] This led to their proposal of the ornithine cycle, later known as the urea cycle.

The following protocol is a reconstruction of the key experiments that led to the discovery of the urea cycle:

-

Tissue Preparation: Thin slices of rat liver were prepared to ensure adequate diffusion of oxygen and nutrients to the cells.

-

Incubation Medium: The liver slices were incubated in a specially formulated saline solution (Krebs-Henseleit buffer) that mimicked the ionic composition of blood plasma, a significant improvement over previous saline solutions.[8]

-

Experimental Conditions: The incubations were carried out in Warburg manometers, which allowed for the measurement of oxygen consumption and carbon dioxide production. Ammonia (as an ammonium salt) was added as the substrate for urea synthesis.

-

Addition of Intermediates: Key experiments involved the addition of small, catalytic amounts of ornithine, citrulline, or arginine to the incubation medium.

-

Measurement of Urea Production: After a set incubation period, the concentration of urea in the medium was determined using a specific urease-based assay.

-

Data Analysis: The rate of urea synthesis was calculated and compared between the control (no additions) and experimental groups (with the addition of ornithine, citrulline, or arginine).

Data Presentation: Urea Synthesis in Rat Liver Slices

| Condition | Ammonia Source | Added Amino Acid (Catalytic Amount) | Relative Rate of Urea Synthesis |

| Control | Ammonium Chloride | None | 1x |

| Experimental | Ammonium Chloride | Ornithine | >10x |

| Experimental | Ammonium Chloride | Citrulline | >10x |

| Experimental | Ammonium Chloride | Arginine | >10x |

Note: The values in this table are illustrative of the significant increase in urea synthesis observed by Krebs and Henseleit upon the addition of the cycle intermediates and are not the precise experimental values.

A Paradigm Shift in Cell Signaling: Arginine as the Precursor to Nitric Oxide

For several decades after the discovery of the urea cycle, the metabolic roles of arginine were thought to be well-defined. However, in the 1980s, a series of elegant experiments by Robert F. Furchgott, Louis J. Ignarro, and Salvador Moncada independently and collaboratively revealed a completely novel function for arginine: as the sole precursor for the synthesis of the signaling molecule nitric oxide (NO).

The Discovery of Endothelium-Derived Relaxing Factor (EDRF)

In 1980, Robert Furchgott and his colleagues discovered that the relaxation of blood vessels in response to acetylcholine was dependent on the presence of the endothelium, the inner lining of blood vessels. They proposed the existence of a short-lived signaling molecule, which they termed Endothelium-Derived Relaxing Factor (EDRF), that was released from the endothelium and caused the relaxation of the underlying smooth muscle.

Identification of EDRF as Nitric Oxide and Arginine as its Precursor

Through a series of ingenious experiments in the mid-1980s, Louis Ignarro and Salvador Moncada's research groups independently provided compelling evidence that EDRF was, in fact, the simple gas, nitric oxide. They demonstrated that the pharmacological and biological properties of EDRF were identical to those of authentic NO. Furthermore, they discovered that the synthesis of NO by endothelial cells was dependent on the presence of L-arginine.

The following is a reconstructed protocol based on the key experiments that established L-arginine as the substrate for NO synthase:

-

Cell Culture: Endothelial cells were cultured in a medium. For key experiments, the cells were cultured in a medium specifically lacking L-arginine for a period to deplete the intracellular stores.

-

Bioassay Setup: A common setup was the cascade bioassay, where the effluent from a column of cultured endothelial cells was passed over a series of de-endothelialized arterial strips (the bioassay tissue). The relaxation of these strips indicated the release of a vasodilator from the endothelial cells.

-

Stimulation of NO Release: The endothelial cells were stimulated with an agent known to cause endothelium-dependent vasodilation, such as bradykinin or acetylcholine.

-

Addition of L-Arginine: In the arginine-depleted cells, the addition of L-arginine to the perfusion medium was shown to restore the release of the vasodilator in response to stimulation.

-

Inhibition of NO Synthesis: The effect of L-arginine analogues, such as NG-monomethyl-L-arginine (L-NMMA), was tested. L-NMMA was found to inhibit the synthesis of the vasodilator, and this inhibition could be reversed by the addition of excess L-arginine.

-

Detection of NO: The released vasodilator was identified as NO through various methods, including chemiluminescence, which detects the light produced when NO reacts with ozone, and by observing the characteristic spectral shift of hemoglobin upon binding to NO.

Visualizing the Pathways and Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Diagrams

Caption: Arginine Biosynthesis via the Intestinal-Renal Axis.

References

- 1. britannica.com [britannica.com]

- 2. researchgate.net [researchgate.net]

- 3. drignarro.com [drignarro.com]

- 4. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 5. researchgate.net [researchgate.net]

- 6. Louis Ignarro - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to DL-Arginine Metabolic Pathways in Mammals

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arginine, a semi-essential amino acid, serves as a critical node in a complex network of metabolic pathways in mammals, influencing a plethora of physiological and pathological processes.[1] While L-arginine is the biologically predominant enantiomer, the presence and metabolism of D-arginine also warrant consideration, particularly in the context of xenobiotic metabolism and potential therapeutic applications. This technical guide provides a comprehensive overview of the metabolic fates of both D- and L-arginine in mammalian systems. It is designed to be a resource for researchers, scientists, and professionals in drug development, offering detailed descriptions of the core metabolic pathways, quantitative data for key enzymes and metabolites, explicit experimental protocols, and visual representations of the intricate biochemical networks.

The metabolism of L-arginine is multifaceted, branching into several key pathways that produce a diverse array of bioactive molecules.[2][3] These pathways are initiated by four principal enzymes: arginase, nitric oxide synthase (NOS), arginine:glycine amidinotransferase (AGAT), and arginine decarboxylase (ADC).[2][3] The products of these reactions—urea, ornithine, nitric oxide (NO), citrulline, creatine, and agmatine—are themselves precursors or signaling molecules in vital cellular processes, including the urea cycle, cell proliferation, immune response, neurotransmission, and energy metabolism.[1]

Conversely, the metabolic pathway for D-arginine is primarily catabolic, governed by the action of D-amino acid oxidase (DAAO), a flavoenzyme responsible for the oxidative deamination of D-amino acids.[4][5] This process is crucial for detoxification and maintaining cellular homeostasis.

This guide will systematically dissect each of these pathways, presenting the current understanding of their regulation, physiological significance, and the interplay between them. The inclusion of structured quantitative data, detailed experimental methodologies, and clear visual diagrams aims to facilitate a deeper understanding and further investigation into the complex and vital role of DL-arginine metabolism in mammalian health and disease.

Core Metabolic Pathways of L-Arginine

L-Arginine is a substrate for several key enzymatic pathways, leading to the synthesis of a wide range of biologically important molecules.

Arginase Pathway: Urea and Polyamine Synthesis

The arginase pathway represents a major catabolic route for L-arginine.[1] Arginase, a manganese-containing enzyme, catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[6] In mammals, two isoforms of arginase exist: Arginase I and Arginase II.[6]

-

Arginase I (ARG1): Primarily located in the cytosol of hepatocytes, ARG1 is a key enzyme in the urea cycle, responsible for the detoxification of ammonia.[6]

-

Arginase II (ARG2): Found in the mitochondria of various tissues, including the kidney and prostate, ARG2 is thought to be involved in regulating intracellular arginine levels for processes other than ureagenesis.[7]

The L-ornithine produced can be further metabolized by ornithine decarboxylase (ODC) to form putrescine, the precursor for the synthesis of higher polyamines like spermidine and spermine.[8] These polyamines are essential for cell growth, proliferation, and differentiation.[8]

Nitric Oxide Synthase (NOS) Pathway

The nitric oxide synthase (NOS) pathway involves the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[9] NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[9] There are three main isoforms of NOS in mammals:

-

Neuronal NOS (nNOS or NOS1): Found primarily in neuronal tissue, it is involved in synaptic plasticity and neuronal signaling.[10]

-

Inducible NOS (iNOS or NOS2): Expressed in various cells, including macrophages, in response to immunological stimuli. It produces large amounts of NO for host defense.[10]

-

Endothelial NOS (eNOS or NOS3): Located in endothelial cells, it is crucial for regulating vascular tone and blood pressure.[10]

All three isoforms are homodimers and require several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).

Arginine:Glycine Amidinotransferase (AGAT) Pathway: Creatine Synthesis

In this pathway, the enzyme arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of a guanidino group from L-arginine to glycine, forming guanidinoacetate and L-ornithine. Guanidinoacetate is then methylated by guanidinoacetate N-methyltransferase (GAMT) to produce creatine. Creatine is a vital molecule for energy storage in tissues with high energy demands, such as muscle and brain, in the form of phosphocreatine.[11]

Arginine Decarboxylase (ADC) Pathway: Agmatine Synthesis

L-arginine can be decarboxylated by arginine decarboxylase (ADC) to form agmatine and carbon dioxide.[12] Agmatine is a neuromodulator that has been implicated in various physiological processes in the brain, including the regulation of neurotransmitter systems and ion channels.[13] It can be further metabolized by agmatinase to putrescine and urea, thereby feeding into the polyamine synthesis pathway.[13]

Metabolic Pathway of D-Arginine

The primary metabolic pathway for D-arginine in mammals involves oxidative deamination catalyzed by D-amino acid oxidase (DAAO).[4]

D-Amino Acid Oxidase (DAAO) Pathway

DAAO is a peroxisomal flavoenzyme that catalyzes the oxidation of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide.[4] In the case of D-arginine, DAAO converts it to α-keto-δ-guanidinovalerate. This pathway is considered a detoxification mechanism, as D-amino acids can be introduced through diet or bacterial metabolism and may have unwanted biological effects.[5] While DAAO activity is highest for neutral D-amino acids, it also metabolizes basic D-amino acids like D-arginine, albeit with lower efficiency.[14]

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Mammalian Source | Reference(s) |

| Arginase I | L-Arginine | 1 | 4380 | Rat Liver | [15] |

| Arginase II | L-Arginine | Data not readily available | Data not readily available | Various Tissues | |

| nNOS | L-Arginine | Dependent on conditions | Dependent on conditions | Neuronal Tissue | [16] |

| iNOS | L-Arginine | Dependent on conditions | Dependent on conditions | Macrophages | [16] |

| eNOS | L-Arginine | Dependent on conditions | Dependent on conditions | Endothelial Cells | [16] |

| AGAT | L-Arginine | Data not readily available | Data not readily available | Kidney, Pancreas | |

| ADC | L-Arginine | Data not readily available | Data not readily available | Brain, Kidney | [17] |

| DAAO | D-Arginine | Low affinity | Low activity | Kidney, Liver, Brain | [14] |

Note: Kinetic parameters for NOS isoforms are highly dependent on the concentrations of cofactors and regulatory proteins.

Table 2: Representative Concentrations of Arginine and its Metabolites in Mammalian Tissues

| Metabolite | Tissue | Concentration | Species | Reference(s) |

| L-Arginine | Plasma | 95-250 µM | Human | [18] |

| Liver | 0.03-0.1 mM | Rat | [1] | |

| Ornithine | Plasma | ~50-100 µM | Human | [19][20] |

| Citrulline | Plasma | ~10-40 µM | Human/Mouse | [19][21] |

| Urea | Blood | 2.5-6.7 mmol/L | Human | [22] |

| Creatine | Skeletal Muscle | ~25-40 mM | Human/Mouse | [23][24] |

| Brain | ~5-10 mM | Human/Mouse | [23][24] | |

| Guanidinoacetate | Brain | Low (nmol/g range) | Mouse | [11] |

| Agmatine | Brain (Cortex) | ~0.5-1.5 ng/mg tissue | Human | [25] |

| Brain (Hippocampus) | ~0.2-0.8 ng/mg tissue | Rat | [26] | |

| Putrescine | Granulosa Cells | ~0.2-0.4 nmol/10^6 cells | Goose | [3] |

| Spermidine | Granulosa Cells | ~0.8-1.2 nmol/10^6 cells | Goose | [3] |

| Spermine | Granulosa Cells | ~1.0-1.5 nmol/10^6 cells | Goose | [3] |

Note: Concentrations can vary significantly based on diet, age, and physiological state.

Experimental Protocols

Arginase Activity Assay

This protocol is based on the colorimetric determination of urea produced from the hydrolysis of L-arginine.

Materials:

-

L-Arginine solution (0.5 M, pH 9.7)

-

Maleate buffer (0.5 M, pH 6.5)

-

MnCl2 solution (10 mM)

-

Urease solution (10 units/mL)

-

Phenol/nitroprusside reagent

-

Alkaline hypochlorite reagent

-

Urea standards

-

Spectrophotometer

Procedure:

-

Enzyme Activation: Pre-incubate the enzyme sample with MnCl2 solution in maleate buffer at 55°C for 10 minutes.

-

Reaction Initiation: Add L-arginine solution to the activated enzyme mixture and incubate at 37°C for a defined period (e.g., 15 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Urea Measurement: a. Neutralize the reaction mixture. b. Add urease to hydrolyze the urea to ammonia. c. Add phenol/nitroprusside and alkaline hypochlorite reagents to develop a colored product (indophenol). d. Measure the absorbance at 630 nm.

-

Quantification: Determine the amount of urea produced by comparing the absorbance to a standard curve generated with known urea concentrations.

Nitric Oxide Synthase (NOS) Activity Assay

This protocol measures NOS activity by quantifying the conversion of L-[14C]arginine to L-[14C]citrulline.

Materials:

-

L-[14C]arginine

-

NADPH

-

CaCl2

-

Calmodulin

-

Tetrahydrobiopterin (BH4)

-

Enzyme source (tissue homogenate or purified enzyme)

-

Dowex AG 50WX-8 resin (Na+ form)

-

Scintillation counter and fluid

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing NADPH, CaCl2, calmodulin, and BH4.

-

Reaction Initiation: Add the enzyme source and L-[14C]arginine to the reaction mixture and incubate at 37°C for a specific time.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA to chelate Ca2+.

-

Separation of L-[14C]citrulline: a. Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. b. The positively charged L-[14C]arginine binds to the resin, while the neutral L-[14C]citrulline flows through.

-

Quantification: Collect the eluate containing L-[14C]citrulline and measure its radioactivity using a scintillation counter.

D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol is a colorimetric assay based on the production of an α-keto acid from the oxidative deamination of a D-amino acid.

Materials:

-

D-Arginine (or other D-amino acid substrate)

-

FAD (flavin adenine dinucleotide)

-

Catalase

-

2,4-Dinitrophenylhydrazine (DNPH) reagent

-

NaOH

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing D-arginine, FAD, and catalase (to remove the H2O2 byproduct).

-

Reaction Initiation: Add the enzyme source to the reaction mixture and incubate at 37°C.

-

Reaction Termination and Derivatization: Stop the reaction and derivatize the α-keto acid product by adding DNPH reagent.

-

Color Development: Add NaOH to develop a colored dinitrophenylhydrazone derivative.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 445 nm).

-

Quantification: Relate the absorbance to the amount of α-keto acid produced using a standard curve.

Mandatory Visualizations

Caption: Major metabolic pathways of L-Arginine in mammals.

References

- 1. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arginase: an emerging key player in the mammalian immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Polyamines | Chaim Kahana's Lab [weizmann.ac.il]

- 9. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 10. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Creatine uptake in brain and skeletal muscle of mice lacking guanidinoacetate methyltransferase assessed by magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arginine decarboxylase - Wikipedia [en.wikipedia.org]

- 13. Role of agmatine in the application of neural progenitor cell in central nervous system diseases: therapeutic potentials and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biochemistry, pharmacology, and in vivo function of arginases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differences in three kinetic parameters underpin the unique catalytic profiles of nitric-oxide synthases I, II, and III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. profiles.wustl.edu [profiles.wustl.edu]

- 18. researchgate.net [researchgate.net]

- 19. Plasma arginine, citrulline, and ornithine kinetics in adults, with observations on nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Urea - Wikipedia [en.wikipedia.org]

- 23. Guanidinoacetate methyltransferase deficiency: differences of creatine uptake in human brain and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. journals.physiology.org [journals.physiology.org]

- 25. researchgate.net [researchgate.net]

- 26. Exogenous agmatine has neuroprotective effects against restraint-induced structural changes in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of DL-Arginine in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine, a semi-essential amino acid, is a cornerstone of numerous physiological processes. It exists as two stereoisomers, L-Arginine and D-Arginine, which are mirror images of each other. While L-Arginine is ubiquitously recognized for its critical roles in cellular signaling and metabolism, the function of D-Arginine is less understood. Commercially, arginine is often available as DL-Arginine, a racemic mixture containing equal amounts of both enantiomers. This technical guide provides an in-depth exploration of the known cellular functions of L-Arginine and D-Arginine, and offers a synthesized perspective on the potential effects of the this compound racemic mixture on cellular processes. Understanding the distinct roles and potential interactions of these isomers is paramount for researchers and professionals in drug development and cellular biology.

L-Arginine: The Primary Biologically Active Isomer

L-Arginine is a crucial substrate for several key enzymatic pathways within the cell, leading to the production of a variety of biologically active molecules.[1][2] Its supply is regulated by two primary enzyme systems: nitric oxide synthase (NOS) and arginase.[3]

The L-Arginine-Nitric Oxide Pathway

The most well-characterized function of L-Arginine is its role as the sole substrate for nitric oxide synthase (NOS) enzymes.[4][5] NOS catalyzes the conversion of L-Arginine to L-Citrulline and nitric oxide (NO), a highly reactive and versatile signaling molecule.[6] This reaction is a five-electron oxidation of a guanidino nitrogen of L-Arginine.[4] There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a role in neurotransmission.[4]

-

Inducible NOS (iNOS or NOS-2): Expressed in immune cells in response to inflammatory stimuli, producing large amounts of NO for host defense.[4]

-

Endothelial NOS (eNOS or NOS-3): Predominantly in endothelial cells, it is responsible for the continuous basal release of NO, which is vital for regulating vascular tone and blood pressure.[4]

The NO produced from this pathway is a potent vasodilator and mediates numerous cellular functions, including the regulation of vascular tone, inhibition of platelet aggregation, and neurotransmission.[5][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Cellular and physiological effects of arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lssds.aura-astronomy.org [lssds.aura-astronomy.org]

A Technical Guide to Racemic Arginine Versus Its Pure Enantiomers for Researchers and Drug Development Professionals

An In-depth Analysis of Stereochemistry in Arginine's Biological Activity and Therapeutic Potential

Executive Summary

Arginine, a semi-essential amino acid, is a critical component in numerous physiological processes, most notably as the substrate for nitric oxide synthase (NOS) in the production of nitric oxide (NO), a key signaling molecule. Arginine exists as two stereoisomers, L-arginine and D-arginine, which are non-superimposable mirror images of each other. While L-arginine is the biologically active form predominantly found in nature, the racemic mixture (an equal parts combination of L- and D-arginine) and pure D-arginine are often utilized in research and considered in drug development. This technical guide provides a comprehensive comparison of racemic arginine and its pure enantiomers, focusing on their biochemical properties, physiological effects, and the experimental methodologies used for their differentiation and analysis. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development to make informed decisions regarding the use of different forms of arginine in their work.

Biochemical and Pharmacological Profiles: A Comparative Analysis

The biological activities of arginine enantiomers are starkly different, a direct consequence of the stereospecificity of the enzymes that metabolize them. L-arginine is the substrate for key enzymes like nitric oxide synthase (NOS) and arginase, while D-arginine is generally considered biologically inert in these pathways.

Interaction with Key Enzymes

The primary enzymes that metabolize arginine exhibit a high degree of stereoselectivity, exclusively or preferentially utilizing the L-enantiomer.

-

Nitric Oxide Synthase (NOS): This family of enzymes (eNOS, nNOS, and iNOS) catalyzes the production of nitric oxide from L-arginine. D-arginine is not a substrate for NOS.[1] A study on a derivative of D-arginine, nitro-D-arginine (D-NA), found it to be 400 times less potent than its L-counterpart (L-NA) in inhibiting NOS in vitro.[2] This significant difference underscores the stereospecificity of the NOS active site.

-

Arginase: This enzyme hydrolyzes L-arginine to L-ornithine and urea, playing a crucial role in the urea cycle and the synthesis of polyamines and proline. Arginase is completely enantioselective for L-arginine, with a reported E-value (enantiomeric ratio) of over 100, indicating that D-arginine is not a substrate.[3]

Table 1: Enzyme Kinetic Parameters for Arginine Enantiomers

| Enzyme | Enantiomer | Km (mM) | Vmax (relative activity) | Citation(s) |

| Nitric Oxide Synthase (NOS) | L-Arginine | ~0.002-0.02 | 100% | [4] |

| D-Arginine | Not a substrate | ~0% | [1] | |

| Arginase | L-Arginine | 1-25.5 | 100% | [3][4] |

| D-Arginine | Not a substrate | ~0% | [3] |

Pharmacokinetic Properties

The absorption, distribution, metabolism, and excretion of arginine enantiomers differ, which has significant implications for their therapeutic use. Orally administered L-arginine has a relatively low bioavailability of approximately 20% due to extensive first-pass metabolism in the intestines and liver.[5][6] Interestingly, a study in mice suggested that orally administered D-arginine results in higher plasma and brain concentrations compared to L-arginine, indicating different metabolic pathways and clearance rates.[7]

A crucial aspect of D-arginine pharmacology is its potential for in vivo conversion to L-arginine. One study demonstrated that a derivative of D-arginine, nitro-D-arginine, is converted to nitro-L-arginine in vivo, with approximately 40% conversion.[2] This conversion is likely mediated by D-amino acid oxidase (DAAO), an enzyme that can metabolize D-amino acids.[8]

Table 2: Comparative Pharmacokinetic Parameters of Arginine Enantiomers

| Parameter | L-Arginine | D-Arginine | Racemic Arginine | Citation(s) |

| Oral Bioavailability | ~20% | Data not available, but may be higher than L-arginine due to different metabolism | Data not available | [5][6][7] |

| In vivo Conversion | N/A | Can be converted to L-arginine (~40% for a derivative) | The D-enantiomer component can be converted to L-arginine | [2] |

| Primary Transporters | CATs, y+L, b0,+ | Likely shares some transporters with L-arginine | Both L- and D-enantiomer transport mechanisms apply | [9][10] |

Signaling Pathways

L-arginine is a central molecule in several critical signaling pathways. The most well-characterized is the L-arginine-NO-cGMP pathway.

L-Arginine-NO-cGMP Signaling Pathway

L-arginine is transported into the cell and acts as the substrate for nitric oxide synthase (NOS). The resulting nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to various downstream effects, including smooth muscle relaxation and vasodilation.[11] D-arginine does not directly participate in this pathway, and its effects are likely indirect, following its potential conversion to L-arginine.[12]

Experimental Protocols

Accurate differentiation and quantification of arginine enantiomers are crucial for research and quality control in drug development.

Chiral Separation of Arginine Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common method for separating L- and D-arginine.

-

Objective: To separate and quantify L-arginine and D-arginine in a given sample.

-

Instrumentation: HPLC system with a UV or mass spectrometry detector.

-

Column: A chiral column, such as one with a teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T).

-

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate) with an acidic modifier (e.g., formic acid). The exact composition may need to be optimized depending on the specific column and system.

-

Procedure:

-

Prepare a standard solution of racemic arginine and individual enantiomers.

-

Prepare the sample by dissolving it in the mobile phase or a suitable solvent.

-

Inject the standards and the sample into the HPLC system.

-

Elute the enantiomers using the optimized mobile phase.

-

Detect the enantiomers using a UV detector (e.g., at 210 nm) or a mass spectrometer.

-

Quantify the amount of each enantiomer by comparing the peak areas to the standard curve.

-

Nitric Oxide Synthase (NOS) Activity Assay

This assay measures the activity of NOS by quantifying the conversion of L-arginine to L-citrulline.

-

Objective: To determine the activity of NOS in the presence of L-arginine, D-arginine, or a racemic mixture.

-

Principle: The assay measures the production of L-citrulline, which is co-produced with NO in a 1:1 stoichiometric ratio. Radiolabeled L-arginine (e.g., [3H]-L-arginine) is often used for sensitive detection.

-

Materials:

-

NOS enzyme source (e.g., purified NOS, cell lysate)

-

[3H]-L-arginine

-

Reaction buffer containing cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin)

-

Cation exchange resin

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare reaction mixtures containing the NOS enzyme source, reaction buffer, and the respective arginine enantiomer (L-arginine, D-arginine, or racemic mixture) with a tracer amount of [3H]-L-arginine.

-

Incubate the reactions at 37°C for a defined period.

-

Stop the reaction by adding a stop buffer.

-

Apply the reaction mixture to a cation exchange resin column to separate the unreacted [3H]-L-arginine (which binds to the resin) from the produced [3H]-L-citrulline (which does not bind and elutes).

-

Collect the eluate containing [3H]-L-citrulline.

-

Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter.

-

Calculate the NOS activity based on the amount of [3H]-L-citrulline produced.

-

Arginase Activity Assay

This assay determines the activity of arginase by measuring the amount of urea produced from L-arginine.

-

Objective: To measure the activity of arginase with L-arginine, D-arginine, or a racemic mixture as the substrate.

-

Principle: Arginase hydrolyzes arginine to ornithine and urea. The produced urea can be quantified colorimetrically.

-

Materials:

-

Arginase enzyme source (e.g., liver homogenate)

-

L-arginine, D-arginine, racemic arginine solutions

-

Urea colorimetric assay kit

-

-

Procedure:

-

Prepare reaction mixtures containing the arginase source and the respective arginine enantiomer solution.

-

Incubate the reactions at 37°C for a specific time.

-

Stop the reaction.

-

Measure the concentration of urea in each reaction mixture using a colorimetric assay according to the manufacturer's instructions.

-

Calculate the arginase activity based on the amount of urea produced.

-

Implications for Drug Development and Research

The distinct biological profiles of L-arginine and D-arginine have significant implications for their use in research and drug development.

-

Racemic Mixtures: The use of racemic arginine in a therapeutic context introduces a non-functional component (D-arginine) that may have its own, albeit different, pharmacokinetic profile and potential for in vivo conversion. This can complicate dosimetry and may introduce variability in patient response.

-

Pure L-Arginine: For applications targeting the nitric oxide pathway or other L-arginine-dependent metabolic processes, the use of pure L-arginine is essential to ensure efficacy and predictable dose-response relationships.

-

Pure D-Arginine: D-arginine serves as an excellent negative control in research to demonstrate the stereospecificity of biological processes involving L-arginine. Its potential for in vivo conversion to L-arginine must be considered when interpreting results from in vivo studies.

Conclusion

The stereochemistry of arginine is a critical determinant of its biological function. L-arginine is the physiologically active enantiomer, serving as a substrate for key enzymes like NOS and arginase, and playing a central role in vital signaling pathways. D-arginine, in contrast, is largely inactive in these pathways but may undergo in vivo conversion to L-arginine. A thorough understanding of the distinct properties of racemic arginine and its pure enantiomers, coupled with robust experimental methodologies for their separation and analysis, is paramount for advancing research and developing safe and effective arginine-based therapeutics. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to navigate the complexities of arginine stereoisomerism in their scientific endeavors.

References

- 1. L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway and the Coronary Circulation: Translation of Basic Science Results to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The in vivo unidirectional conversion of nitro-D-arginine to nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An enzymatic route to L-ornithine from arginine--activation, selectivity and stabilization of L-arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 9. Transport of L-Arginine Related Cardiovascular Risk Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-arginine uptake by cationic amino acid transporter 2 is essential for colonic epithelial cell restitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation [mdpi.com]

- 12. L-arginine but not D-arginine stimulates insulin-mediated glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DL-Arginine Use in Cell Culture Media Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine is a semi-essential amino acid crucial for the in vitro cultivation of mammalian cells. It serves not only as a building block for protein synthesis but also as a precursor for a variety of metabolic pathways essential for cell growth, proliferation, and function. While L-Arginine is the biologically active isomer predominantly used in cell culture, DL-Arginine, a racemic mixture of D- and L-Arginine, is sometimes considered as a more cost-effective alternative. This document provides a detailed overview of the use of this compound in cell culture media, with a focus on the distinct roles of the L- and D-isomers, and provides protocols for evaluating its suitability for specific applications.

In mammalian cells, L-Arginine is a key substrate for several metabolic pathways, including the synthesis of nitric oxide (NO), polyamines, proline, and creatine.[1] These molecules are vital for various cellular processes, including cell signaling, proliferation, and apoptosis.[2] Conversely, D-Arginine is generally not metabolized through these major pathways and is largely considered biologically inert in most mammalian cell types. Mammalian cells possess an enzyme called D-amino acid oxidase (DAO), which can oxidatively deaminate some D-amino acids.[3][4][5] However, the activity of DAO on D-Arginine is typically low, and its contribution to cellular metabolism is minimal under standard cell culture conditions.

When considering the use of this compound in cell culture media, it is critical to understand that the effective concentration is primarily that of the L-Arginine component. The D-isomer should be regarded as an impurity that may or may not have subtle effects on the culture.

Key Metabolic Pathways of L-Arginine

L-Arginine is a central node in cellular metabolism, feeding into several critical pathways. Understanding these pathways is essential for optimizing its concentration in cell culture media.

Figure 1: Key metabolic pathways of L-Arginine in mammalian cells.

Role of D-Arginine in Cell Culture

While L-Arginine is actively transported into cells and utilized, the fate of D-Arginine is less clear. Studies on Chinese Hamster Ovary (CHO) cells suggest that the uptake of D-Arginine is significantly lower than that of L-Arginine. The primary enzyme responsible for metabolizing D-amino acids in mammals is D-amino acid oxidase (DAO).

References

- 1. Elucidating the effects of arginine and lysine on a monoclonal antibody C-terminal lysine variation in CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-arginine but not D-arginine stimulates insulin-mediated glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of arginine on photostability and thermal stability of IgG1 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of arginine glutamate on the stability of monoclonal antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

Applications of DL-Arginine in Biochemical Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Arginine, a racemic mixture of the D- and L-enantiomers of the amino acid arginine, serves as a crucial tool in various biochemical assays. Due to the high stereospecificity of enzymes, the differential utilization of D- and L-arginine allows for nuanced experimental design and interpretation. L-Arginine is the biologically active isomer, serving as a substrate for key enzymes such as Arginase and Nitric Oxide Synthase (NOS).[1][2] In contrast, D-Arginine is generally not a substrate for these enzymes in mammalian systems and can be utilized as a negative control or to study non-enzymatic pathways.[3] This document provides detailed application notes and protocols for the use of this compound in biochemical assays, with a focus on Arginase and Nitric Oxide Synthase activity.

I. Application in Arginase Activity Assays

Arginase is a manganese-containing enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, playing a critical role in the urea cycle.[4] The activity of arginase is implicated in various physiological and pathological conditions, making it a target for drug development.

Principle of the Assay

Arginase activity is typically measured by quantifying the amount of urea produced from the hydrolysis of L-arginine. This compound can be used as a substrate solution in these assays. Since only the L-isomer is hydrolyzed by arginase from animal sources, the D-isomer acts as an internal control, ensuring that any urea detected is a result of enzymatic activity on L-arginine.

Quantitative Data

| Parameter | Enzyme Source | Value | Reference |

| Km for L-Arginine | Buffalo Liver | 2 mM | [5] |

| Vigna catjang Cotyledon | 42 mM | [5] | |

| D-Arginine Interaction | Animal Liver | Not a substrate | [6] |

Experimental Protocol: Colorimetric Arginase Activity Assay

This protocol is adapted from established methods for determining arginase activity.[7][8][9]

Materials:

-

This compound solution (e.g., 0.5 M, pH 9.7)

-

Tris-HCl buffer (50 mM, pH 7.5) containing 10 mM MnCl₂

-

Urea standards

-

Acidic reagent (e.g., a mixture of H₂SO₄, H₃PO₄, and water)

-

Colorimetric reagent (e.g., α-isonitrosopropiophenone or diacetyl monoxime)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: Pre-activate the arginase-containing sample (e.g., tissue homogenate, cell lysate) by incubating with Tris-HCl buffer containing MnCl₂ at 55-60°C for 10 minutes.

-

Reaction Initiation: Add the this compound solution to the activated enzyme to start the reaction. The final concentration of L-arginine should be well above the Km of the enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

-

Reaction Termination: Stop the reaction by adding the acidic reagent.

-

Color Development: Add the colorimetric reagent to all wells, including urea standards and blanks. Heat the plate at 100°C for 45 minutes.

-

Measurement: After cooling to room temperature, measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

Calculation: Determine the urea concentration in the samples from the standard curve and calculate the arginase activity.

Experimental Workflow: Arginase Assay

Caption: Workflow for the colorimetric arginase activity assay.

II. Application in Nitric Oxide Synthase (NOS) Activity Assays

Nitric Oxide Synthase (NOS) is a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine.[2] NO is a critical signaling molecule involved in various physiological processes.

Principle of the Assay

NOS activity is commonly determined by monitoring the conversion of L-arginine to L-citrulline or by measuring the production of NO and its stable metabolites, nitrite and nitrate. When using this compound, only the L-enantiomer will be converted by NOS. D-Arginine serves as a valuable negative control to differentiate enzymatic NO production from non-enzymatic sources or to assess the stereospecificity of potential NOS inhibitors.[3]

Quantitative Data

| Parameter | Enzyme Isoform | Value | Reference |

| Km for L-Arginine | human iNOS | 2.2–22 µM | [7] |

| human eNOS | 0.9–4.4 µM | [7] | |

| human nNOS | 1.5–6.0 µM | [7] | |

| D-Arginine Interaction | All isoforms | Not a substrate; weak or no inhibition | [3] |

Experimental Protocol: NOS Activity Assay (Griess Assay)

This protocol measures NOS activity by quantifying nitrite, a stable and oxidized product of NO.

Materials:

-

This compound solution

-

D-Arginine solution (as a negative control)

-

L-Arginine solution (as a positive control)

-

Cell lysis buffer

-

NOS reaction buffer (containing NADPH, FAD, FMN, and tetrahydrobiopterin)

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Nitrite standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates containing NOS.

-

Reaction Setup: In a 96-well plate, set up reactions containing the lysate, NOS reaction buffer, and either this compound, L-Arginine, or D-Arginine. Include a no-substrate control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-3 hours).

-

Nitrite Measurement: Add Griess Reagent to each well.

-

Incubation: Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: Determine the nitrite concentration from the standard curve and calculate NOS activity.

Signaling Pathway: L-Arginine to Nitric Oxide

Caption: Role of Arginine isomers in the Nitric Oxide Synthase pathway.

III. Logical Relationship: Use of this compound in Stereospecificity Assays

The primary application of this compound in these assays is to probe the stereospecificity of the enzymes.

Caption: Logical diagram illustrating the stereospecific action of enzymes on this compound.

Conclusion

This compound is a versatile tool for biochemical assays involving arginine-metabolizing enzymes. Its primary utility lies in the inherent stereospecificity of these enzymes, allowing researchers to use the L-enantiomer as a substrate and the D-enantiomer as a negative control within the same preparation. This simplifies experimental setups and provides a robust internal control for enzymatic activity. The protocols and data presented here offer a comprehensive guide for the effective application of this compound in research and drug development.

References

- 1. Bioanalytical profile of the L-arginine/nitric oxide pathway and its evaluation by capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Arginine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Arginase - Wikipedia [en.wikipedia.org]

- 5. Purification, properties and alternate substrate specificities of arginase from two different sources: Vigna catjang cotyledon and buffalo liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: Quantification of DL-Arginine in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arginine is a semi-essential amino acid crucial for numerous physiological processes, including protein synthesis, cell division, immune function, and hormone release.[1][2] It serves as a key intermediate in the urea cycle for ammonia detoxification and is the direct precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1][3][4] Given its metabolic significance, the accurate quantification of arginine in biological samples such as plasma, serum, urine, and tissue is essential for diagnosing metabolic disorders, monitoring therapeutic interventions, and advancing drug development. This document provides detailed protocols and application notes for the primary analytical methods used for arginine quantification. While the focus is on L-Arginine, the biologically active isomer, the methods described can be adapted for DL-Arginine mixtures, though baseline separation of enantiomers typically requires specialized chiral chromatography columns.

Arginine Metabolic Pathways

Arginine metabolism is centered around two main enzymatic pathways: the arginase and nitric oxide synthase (NOS) pathways. Arginase converts arginine to ornithine and urea, a key step in the urea cycle.[5][6] The NOS enzymes (eNOS, iNOS, nNOS) catalyze the oxidation of arginine to produce nitric oxide and citrulline.[1][4] These pathways are interconnected and crucial for maintaining physiological homeostasis.

Caption: Key metabolic pathways of L-Arginine.

Analytical Methods for Arginine Quantification

Several robust methods are available for quantifying arginine in biological matrices. The choice of method depends on the required sensitivity, specificity, throughput, and available instrumentation.

| Method | Principle | Advantages | Disadvantages | Typical LOQ |

| HPLC-UV/Fluorescence | Chromatographic separation followed by detection after pre- or post-column derivatization (e.g., with OPA).[7][8][9] | Widely available, cost-effective, reliable. | Requires derivatization, moderate sensitivity, potential for interference.[7][10] | 0.2 - 1.0 µmol/L[2] |

| LC-MS/MS | Chromatographic separation coupled with highly specific mass-to-charge ratio detection. | High sensitivity and specificity, high throughput, can multiplex with other analytes.[4][11] | Higher instrument cost, potential for matrix effects (ion suppression).[4] | 0.05 - 0.1 µmol/L[12] |

| Enzymatic/Colorimetric Assay | Enzyme-coupled reactions produce a detectable colorimetric or fluorescent signal proportional to the arginine concentration.[13][14] | Simple, rapid, suitable for high-throughput screening, no complex equipment needed. | Lower specificity (interference from other amino acids), less sensitive than LC-MS/MS.[10][15] | ~1 nmol/well (~10 µM)[13][16] |

Table 1: Comparison of primary analytical methods for arginine quantification.

Experimental Workflows and Protocols

A generalized workflow for the quantification of arginine from biological samples involves sample collection, preparation, analysis, and data interpretation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Figure 3, [Arginine metabolic pathways and their...]. - Alzheimer’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Overview of Arginine Metabolism - Creative Proteomics [creative-proteomics.com]

- 7. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 8. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of arginine, citrulline, and asymmetric dimethylarginine in plasma by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantifying Arginine in Preclinical Studies: A Practical Guide - Creative Proteomics [metabolomics.creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. jst.go.jp [jst.go.jp]

- 16. L-Arginine Assay Kit (Colorimetric) (ab241028) | Abcam [abcam.com]

Application Notes and Protocols for HPLC Separation of Arginine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of arginine enantiomers (D- and L-arginine) using High-Performance Liquid Chromatography (HPLC). The methods described herein are crucial for applications in pharmacology, nutrition, and toxicology, where the presence of a specific enantiomer can have significant physiological implications.[1]

Introduction

Arginine, a semi-essential amino acid, plays a critical role in various biological processes. While L-arginine is the naturally occurring and biologically active form, the presence of D-arginine can be an indicator of specific pathological conditions or can be an impurity in pharmaceutical preparations. Therefore, the accurate separation and quantification of arginine enantiomers are of significant interest. Direct enantioselective HPLC using chiral stationary phases (CSPs) is a preferred method as it avoids the need for derivatization, which can introduce additional steps and potential impurities.[1]

Method 1: Direct Enantioseparation using a Teicoplanin-Based Chiral Stationary Phase

This method employs a direct chiral HPLC approach using a macrocyclic glycopeptide-based CSP, specifically a teicoplanin-based column, for the effective separation of underivatized arginine enantiomers.[1] Macrocyclic glycopeptide CSPs are well-suited for separating polar and ionic compounds like amino acids due to their ionic groups and compatibility with both organic and aqueous mobile phases.[1]

Experimental Protocol

A direct enantioselective high-performance liquid chromatography (HPLC) method was developed for determining the enantiomeric purity of L-arginine.[2] This method utilizes a teicoplanin macrocyclic antibiotic chiral stationary phase (CSP), known as Chirobiotic T.[1][2][3]

Chromatographic Conditions:

| Parameter | Value |

| Column | Chirobiotic T, 250 mm x 4.6 mm, 5 µm particle size[4] |

| Mobile Phase | Methanol:50 mM Sodium Dihydrogen Phosphate Buffer, pH 4.6 (2:8, v/v)[2][5] |

| Flow Rate | 1.0 mL/min[2][5] |

| Detection | UV at 214 nm[2][5] |

| Temperature | Ambient |

| Injection Volume | 20 µL |

Sample Preparation:

-

Prepare a stock solution of the arginine sample in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

This method has been validated for linearity, precision, and accuracy.[2] The method proved capable of determining 0.0025% (w/w) of D-arginine.[2]

| Parameter | Result |

| Linearity | The method demonstrated good linearity over a tested concentration range. |

| Precision | The method showed acceptable precision for the determination of both enantiomers. |

| Accuracy | The method was found to be accurate for the quantification of D-arginine in L-arginine samples. |

| Limit of Quantitation (LOQ) | 0.5 mg/mL for both enantiomers[5] |

| Limit of Detection (LOD) | 0.25 mg/mL for both enantiomers[5] |

Experimental Workflow

Caption: Workflow for direct HPLC separation of arginine enantiomers.

Method 2: Alternative Direct Enantioseparation with a Modified Mobile Phase

This method also utilizes the Chirobiotic T column but with a different mobile phase composition, which can be advantageous for specific sample matrices or for achieving different retention characteristics.

Experimental Protocol

This method is suitable for achieving excellent separation between L- and D-arginine.[4]

Chromatographic Conditions:

| Parameter | Value |

| Column | Chirobiotic T, 250 mm x 4.6 mm, 5 µm particle size[4] |

| Mobile Phase | 20 mM Ammonium Acetate/Methanol (50:50, v/v), pH 4.1[4] |

| Flow Rate | 1.0 mL/min |

| Detection | UV (wavelength not specified, 210-220 nm is common for amino acids) |

| Temperature | Ambient |

| Injection Volume | 20 µL |

Sample Preparation:

-

Dissolve the arginine sample in the mobile phase.

-

Ensure complete dissolution and filter through a 0.4 µm PET-membrane filter.[4]

Data Presentation

This method has been shown to provide a good resolution of D- and L-arginine.[4] Quantitative validation data was not specified in the cited literature.

Experimental Workflow

Caption: Alternative workflow for direct HPLC separation of arginine.

Method 3: Indirect Chiral HPLC via Derivatization

For laboratories not equipped with chiral columns, an indirect method involving pre-column derivatization with a chiral reagent can be employed. This creates diastereomers that can be separated on a standard achiral HPLC column.

Experimental Protocol

This method involves the derivatization of arginine with o-phthaldialdehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC), followed by fluorimetric detection.[3]

Derivatization and Chromatographic Conditions:

| Parameter | Value |

| Derivatizing Agent | o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC)[3] |

| Column | Standard C18 reversed-phase column |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). |

| Detection | Fluorescence Detector[3] |

Derivatization Procedure:

-

Mix the arginine sample with the OPA/NAC derivatizing reagent in a borate buffer.

-

Allow the reaction to proceed for a defined time at a controlled temperature.

-

Inject the resulting diastereomeric derivatives into the HPLC system.

Experimental Workflow

Caption: Workflow for indirect HPLC separation via derivatization.

Conclusion

The choice of method for the separation of arginine enantiomers will depend on the specific requirements of the analysis and the available instrumentation. Direct methods using chiral stationary phases are generally preferred for their simplicity and reduced sample handling. The teicoplanin-based Chirobiotic T column has demonstrated excellent performance for this application. Indirect methods involving derivatization offer a viable alternative when a chiral column is not available. It is crucial to validate the chosen method for the specific sample matrix to ensure accurate and reliable results.

References

Application Notes and Protocols: DL-Arginine as a Nitrogen Source in Microbial Fermentation

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine is a critical amino acid in microbial metabolism, serving as a precursor for protein synthesis and a source of both carbon and nitrogen. In industrial fermentation, L-Arginine is a commonly utilized nitrogen source. However, the racemic mixture, DL-Arginine, presents a potentially more cost-effective alternative. This document provides a comprehensive overview of the potential use of this compound as a nitrogen source in microbial fermentation. It outlines the known metabolic pathways for L-Arginine, discusses the potential metabolic fates of D-Arginine, and provides detailed protocols for evaluating the efficacy of this compound in comparison to L-Arginine for microbial growth and product formation.

Metabolic Pathways of Arginine

L-Arginine Metabolism

Microorganisms primarily utilize L-Arginine through several well-characterized catabolic pathways. The most common is the Arginine Deiminase (ADI) pathway, which generates ATP and ammonia, providing both energy and a nitrogen source.[1] Another key pathway is the Arginase pathway, which converts L-Arginine to ornithine and urea.[1]

dot

Caption: L-Arginine catabolic pathways.

Potential Metabolic Fates of D-Arginine

The ability of microorganisms to utilize D-Arginine is less understood and likely species-dependent. Several enzymatic activities could potentially enable the use of D-Arginine as a nitrogen source:

-

Arginine Racemase: This enzyme would directly convert D-Arginine to L-Arginine, which can then enter the established metabolic pathways. The presence and activity of arginine racemase in industrially relevant microorganisms is a key factor.

-

D-Amino Acid Oxidase (DAO) or Dehydrogenase (DAD): These enzymes catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and, in the case of oxidases, hydrogen peroxide.[2][3] The resulting α-keto-δ-guanidinovaleric acid could then be further metabolized. While DAOs are more common in eukaryotes, DADs are found in bacteria.[3]

-

D-Amino Acid Transaminase: This class of enzymes could transfer the amino group from D-Arginine to an α-keto acid, forming a new L-amino acid and α-keto-δ-guanidinovaleric acid.[4][5]

It is also important to consider that some D-amino acids have been shown to have inhibitory effects on microbial growth and biofilm formation, which could be a potential drawback of using a racemic mixture.[6][7][8][9][10]

dot

Caption: Potential metabolic fates of D-Arginine.

Data Presentation: Comparative Analysis of Nitrogen Sources

The following tables present a hypothetical comparative analysis of L-Arginine and this compound as nitrogen sources for the fermentation of a model microorganism (e.g., E. coli). This data is illustrative and should be experimentally verified.

Table 1: Effect of Nitrogen Source on Microbial Growth

| Nitrogen Source (5 g/L) | Maximum OD₆₀₀ | Specific Growth Rate (µ) (h⁻¹) | Biomass Yield (g DCW/g substrate) |

| L-Arginine | 4.5 | 0.6 | 0.45 |

| This compound | 3.8 | 0.45 | 0.38 |

| Ammonium Sulfate | 5.0 | 0.7 | 0.50 |

Table 2: Effect of Nitrogen Source on Product Yield

| Nitrogen Source (5 g/L) | Product Titer (g/L) | Product Yield (g product/g substrate) | Substrate Consumption (g/L) |

| L-Arginine | 1.2 | 0.12 | 10.0 |

| This compound | 0.9 | 0.09 | 10.0 |

| Ammonium Sulfate | 1.5 | 0.15 | 10.0 |

Table 3: Chiral Arginine Consumption from this compound Feed

| Time (h) | L-Arginine Concentration (g/L) | D-Arginine Concentration (g/L) |

| 0 | 2.5 | 2.5 |

| 12 | 1.0 | 2.4 |

| 24 | 0.1 | 2.3 |

| 48 | < 0.05 | 2.2 |

Experimental Protocols

Protocol for Evaluating this compound as a Nitrogen Source

This protocol outlines a systematic approach to compare the efficacy of this compound with L-Arginine and a standard inorganic nitrogen source.

dot

References

- 1. mdpi.com [mdpi.com]

- 2. Bacterial d-amino acid oxidases: Recent findings and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-amino acid oxidase - Wikipedia [en.wikipedia.org]